2-Amino-1-benzylpyrimidin-1-ium chloride
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Overview
Description
2-Amino-1-benzylpyrimidin-1-ium chloride is a chemical compound with the molecular formula C11H12ClN3 and a molecular weight of 221.691 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with an amino group and a benzyl group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-benzylpyrimidin-1-ium chloride typically involves the reaction of benzylamine with a pyrimidine derivative under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-benzylpyrimidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more reduced forms of the compound.
Substitution: The amino and benzyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
2-Amino-1-benzylpyrimidin-1-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-benzylpyrimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. The amino and benzyl groups play a crucial role in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to fully elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-methylpyrimidin-1-ium chloride
- 2-Amino-1-phenylpyrimidin-1-ium chloride
- 2-Amino-1-ethylpyrimidin-1-ium chloride
Uniqueness
Compared to these similar compounds, 2-Amino-1-benzylpyrimidin-1-ium chloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-benzylpyrimidin-1-ium-2-amine;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-11-13-7-4-8-14(11)9-10-5-2-1-3-6-10;/h1-8,12H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPAYFXSPWBOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CN=C2N.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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